Cas no 1006479-38-4 (2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine)

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine is a pyrazole-based amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-methyl substituted pyrazole ring linked to an ethylamine moiety, offering versatility as a building block for further derivatization. The presence of both chloro and methyl groups enhances its reactivity, making it suitable for nucleophilic substitution or coupling reactions. This compound may serve as an intermediate in the synthesis of biologically active molecules, particularly in the development of targeted inhibitors or ligands. Its stability under standard conditions and well-defined purity profile ensure reliable performance in synthetic workflows.
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine structure
1006479-38-4 structure
Product Name:2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine
CAS No:1006479-38-4
MF:C6H10ClN3
MW:159.616699695587
MDL:MFCD06804809
CID:3059834
PubChem ID:19621817
Update Time:2025-08-02

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chloro-3-methyl-pyrazol-1-yl)-ethylamine
    • 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine
    • STK350052
    • AKOS000312129
    • 1006479-38-4
    • 1820741-67-0
    • CS-0282791
    • EN300-230174
    • 2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-ETHANAMINE
    • 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanamine
    • MDL: MFCD06804809
    • Inchi: 1S/C6H10ClN3/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3,8H2,1H3
    • InChI Key: WPGUWNNXWVVRDQ-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=NN(C=1)CCN

Computed Properties

  • Exact Mass: 159.056325g/mol
  • Monoisotopic Mass: 159.056325g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 159.62g/mol
  • XLogP3: 0.3
  • Topological Polar Surface Area: 43.8Ų

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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EN300-230174-0.05g
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine
1006479-38-4 95%
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Enamine
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Enamine
EN300-230174-10.0g
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Enamine
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